molecular formula C7H7FS B563026 4-Fluorothioanisole-d4 CAS No. 1189510-57-3

4-Fluorothioanisole-d4

Cat. No.: B563026
CAS No.: 1189510-57-3
M. Wt: 146.216
InChI Key: XFUMHENRNCUHOH-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterated Aromatic Thioethers in Mechanistic Studies and Analytical Applications

Deuterated aromatic thioethers, such as 4-Fluorothioanisole-d4, are invaluable tools in chemical science. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), introduces a subtle but powerful change that researchers can exploit. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that leads to the kinetic isotope effect (KIE). snnu.edu.cn This effect can alter the rates of chemical reactions that involve the cleavage of this bond, providing profound insights into reaction mechanisms. snnu.edu.cn If a reaction slows down when a hydrogen atom is replaced by deuterium, it indicates that the C-H bond is broken in the rate-determining step of the reaction.

In drug discovery and development, deuteration can significantly improve a drug's metabolic profile. nih.govxmu.edu.cn By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug breakdown can be slowed, potentially increasing its bioavailability and half-life. snnu.edu.cn This strategy has been successfully used to enhance the pharmacokinetic properties of various therapeutic agents. nih.gov

Furthermore, deuterated compounds serve as essential internal standards for quantitative analysis using mass spectrometry (MS). nih.govxmu.edu.cn Since a deuterated molecule has a higher mass than its non-deuterated counterpart but behaves almost identically during chromatographic separation and ionization, it can be added to a sample in a known quantity to improve the accuracy and precision of measurements. nih.gov Recent research has also explored the use of thioethers as precursors for carbon-centered radicals in electrochemical transformations, where site-selective deuteration can be achieved to study these reactive intermediates. chemrxiv.org

Key Physicochemical Properties of this compound
PropertyValue
CAS Number1189510-57-3 pharmaffiliates.com
Molecular FormulaC₇H₃D₄FS pharmaffiliates.com
Molecular Weight146.22 pharmaffiliates.com
Synonyms1-Fluoro-4-(methylthio)-benzene-d4; 4-Fluorophenyl Methyl Sulfide-d4 pharmaffiliates.com
AppearanceColourless Oil pharmaffiliates.com

Role of Fluorinated Aromatic Compounds in Contemporary Chemical Research Paradigms

The introduction of fluorine into aromatic compounds dramatically alters their physical, chemical, and biological properties, making them highly valuable in numerous fields. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing effect, which can significantly influence the molecule's reactivity and stability. numberanalytics.com

In modern chemical research, fluorinated aromatic compounds are cornerstones in the design of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Pharmaceuticals: In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the efficacy and safety of drugs. numberanalytics.comnih.gov It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability. numberanalytics.comnih.gov Notable examples include anticancer agents and antibiotics where fluorine incorporation is critical to their function. numberanalytics.com

Agrochemicals: Similar to pharmaceuticals, fluorinated aromatics are used to create more potent and stable pesticides and herbicides. researchgate.net

Materials Science: Fluorinated aromatics are precursors to high-performance polymers, such as fluoropolymers, known for their exceptional thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com They are also utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.comresearchgate.net

The unique properties conferred by fluorine justify the often higher costs associated with producing these compounds. researchgate.net The ability to fine-tune molecular properties makes aromatic fluorination a critical technique in modern chemistry. numberanalytics.com

Impact of Fluorine Substitution on Aromatic Compounds
Property ModifiedEffect of FluorinationApplication Area
Metabolic StabilityIncreases by blocking oxidative sites nih.govPharmaceuticals numberanalytics.com
LipophilicityIncreases, aiding in membrane penetration nih.govPharmaceuticals, Agrochemicals numberanalytics.comresearchgate.net
Binding AffinityCan be enhanced through specific interactionsDrug Design nih.gov
Thermal StabilitySignificantly improved numberanalytics.comMaterials Science (Polymers) numberanalytics.com
Chemical ResistanceEnhanced due to strong C-F bond numberanalytics.comMaterials Science (Polymers) numberanalytics.com

Isotopic Labeling Strategies for Elucidating Reaction Pathways and Molecular Dynamics

Isotopic labeling is a powerful and fundamental technique used to track the journey of atoms through a chemical reaction or a biological process. fiveable.mewikipedia.org The method involves replacing one or more atoms in a molecule with one of its isotopes, which acts as a detectable "label." wikipedia.orgnumberanalytics.com Because isotopes of an element have the same number of protons and electrons, they exhibit nearly identical chemical behavior, ensuring that the labeled molecule follows the same pathways as its unlabeled counterpart.

The primary goal of isotopic labeling is to elucidate reaction mechanisms. numberanalytics.comias.ac.in By synthesizing a reactant with an isotopic label at a specific position and then analyzing the position of that label in the reaction products, chemists can deduce the sequence of bond-breaking and bond-forming events. wikipedia.orgias.ac.in This provides direct evidence for or against a proposed mechanism. Commonly used stable isotopes for this purpose include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). fiveable.mewikipedia.org

The detection of these isotopic labels is typically accomplished using analytical techniques such as:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio, easily distinguishing between labeled and unlabeled molecules due to their mass difference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is sensitive to the nuclear environment of atoms and can differentiate between isotopes like ¹H and ²H, providing detailed structural information about the location of the label in the product molecule.

By providing a way to "see" molecular transformations at the atomic level, isotopic labeling is an indispensable tool for studying everything from fundamental organic reactions to complex metabolic networks in living organisms. fiveable.meias.ac.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUMHENRNCUHOH-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])SC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661980
Record name 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189510-57-3
Record name 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 4 Fluorothioanisole D4 in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Chemical Systems

NMR spectroscopy is a powerful technique for elucidating molecular structure. In the context of deuterated compounds like 4-Fluorothioanisole-d4, specific NMR methods offer enhanced capabilities for quantitative analysis and structural resolution.

Application of ¹⁹F-NMR for Quantitative Analysis and Mechanistic Probes Utilizing 4-Fluorothioanisole (B1305291) as an Internal Standard

Quantitative NMR (qNMR) has emerged as a crucial method for determining the content of organic substances. sepscience.com While ¹H-qNMR is common, its application can be challenging for complex molecules. sepscience.comsigmaaldrich.com An effective alternative is the use of other NMR-active nuclei, such as ¹⁹F. sepscience.comsigmaaldrich.com The ¹⁹F nucleus is highly suitable for qNMR due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, which minimizes the likelihood of signal overlap. chemrxiv.org

In ¹⁹F-qNMR, an internal standard is essential for accurate quantification. units.it 4-Fluorothioanisole has been utilized as an internal standard in ¹⁹F-NMR experiments for the quantification of reactive primary amines. units.it The internal standard allows for the determination of the analyte's concentration by comparing the integral of its signal to the integral of the known concentration of the standard. ox.ac.uk For reliable quantification, the internal standard must be inert under the reaction conditions, have a signal that does not overlap with other components in the mixture, and possess similar solubility properties. chemrxiv.org

The selection of an appropriate internal standard with a chemical shift that is distinct from the analyte is a critical step in developing a robust qNMR method. sigmaaldrich.comdiva-portal.org The wide chemical shift range of ¹⁹F offers a significant advantage in this regard, enabling the selection of a suitable standard for a variety of fluorine-containing compounds. chemrxiv.orgdiva-portal.org

Enhanced Resolution in ¹H and ¹³C NMR through Deuteration and Isotopic Labeling

Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H or D), is a widely used strategy in NMR spectroscopy to improve spectral resolution and sensitivity. nih.gov This is particularly beneficial in ¹H and ¹³C NMR of complex molecules. In ¹H NMR, deuteration simplifies spectra by removing proton signals and suppressing ¹H-¹H scalar couplings.

In ¹³C NMR, deuteration can lead to several advantageous effects. The replacement of hydrogen with deuterium alters the relaxation times of carbon nuclei. Specifically, the transverse relaxation times (T₂) of ¹³Cα have been shown to increase by almost a factor of two upon deuteration, which allows for the application of scalar-based correlation experiments that are challenging with protonated samples. nih.gov This enhancement in relaxation time contributes to sharper lines and better resolution. nih.gov

Furthermore, deuteration can help in the assignment of ¹³C signals. In molecules where carbon signals from different parts of the molecule have similar chemical shifts, selective deuteration of one region can cause the corresponding ¹³C signals to decrease in intensity or even disappear from the spectrum. olemiss.edu This is due to the different nuclear spin properties of deuterium (spin I=1) compared to hydrogen (spin I=1/2), which affects the nuclear Overhauser effect (NOE) and spin-lattice relaxation of the attached carbon. olemiss.edu This effect has been used to distinguish between carbons with similar chemical shifts in para-substituted tolans. olemiss.edu

However, it is important to note that deuteration can also introduce small shifts in the ¹³C chemical shifts, known as deuterium isotope effects. srce.hr These effects are generally small but can be significant enough to be observed and must be considered when analyzing the spectra of deuterated compounds. nih.gov

Mass Spectrometry (MS) for Isotopic Purity Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the isotopic purity of labeled compounds and for analyzing their fragmentation pathways. For a deuterated compound like this compound, MS can confirm the successful incorporation of deuterium atoms and quantify the extent of deuteration.

Stable isotope dilution mass spectrometry is a highly accurate method for quantification that relies on the use of a heavy isotope-labeled internal standard. nih.gov In the case of this compound, its non-deuterated counterpart could be used as the analyte, and the deuterated version as the internal standard. By analyzing a mixture of the two, the precise concentration of the analyte can be determined. High-resolution mass spectrometry can be used to confirm the elemental composition and isotopic enrichment of the synthesized standard. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of ions. lcms.cz In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.govlcms.cz The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, comparing its fragmentation pattern to that of the non-deuterated compound can reveal how the presence of deuterium influences bond cleavage and rearrangement processes. This information is crucial for understanding the fundamental properties of the molecule and for developing specific and sensitive analytical methods.

Vibrational Spectroscopy (Infrared and Raman) for Isotope-Sensitive Vibrational Modes

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. libretexts.orgedinst.com These techniques are highly sensitive to isotopic substitution. libretexts.org

The vibrational frequency of a bond is dependent on the masses of the atoms involved. libretexts.org When a lighter isotope is replaced by a heavier one, such as hydrogen by deuterium, the reduced mass of the vibrating system increases, leading to a decrease in the vibrational frequency. libretexts.org This results in a downshift of the corresponding absorption or scattering band in the vibrational spectrum. libretexts.org For C-H bonds, this isotopic shift upon deuteration is significant and readily observable. libretexts.org

This isotope effect is not limited to the bonds directly involving the substituted atom but can also affect other vibrations in the molecule, albeit to a lesser extent. libretexts.org Therefore, by comparing the IR and Raman spectra of this compound with its non-deuterated analog, specific vibrational modes can be assigned. The C-D stretching and bending vibrations will appear at lower frequencies than the corresponding C-H vibrations. These isotope-induced shifts provide a powerful tool for detailed spectral assignment and for studying intermolecular interactions. rsc.org

Mechanistic Investigations Utilizing 4 Fluorothioanisole D4: Kinetic Isotope Effects and Reaction Dynamics

Principles and Theoretical Basis of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. numberanalytics.com This phenomenon is a cornerstone of physical organic chemistry for unraveling reaction mechanisms. numberanalytics.comlibretexts.org The theoretical underpinnings of KIEs are rooted in the principles of quantum mechanics and transition state theory. wikipedia.orgnumberanalytics.com

Zero-Point Energy (ZPE) Differences and Their Influence on Vibrational Frequencies and Reaction Rates

At the heart of the kinetic isotope effect lies the concept of zero-point energy (ZPE), the minimum vibrational energy that a molecule possesses even at absolute zero. libretexts.orggoogle.com This energy is a direct consequence of the Heisenberg Uncertainty Principle. google.compsgcas.ac.in The ZPE is dependent on the vibrational frequency of a bond, which in turn is influenced by the masses of the connected atoms. google.com

A chemical bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency compared to its lighter counterpart, the carbon-hydrogen (C-H) bond. libretexts.orgcsbsju.edu This lower frequency results in a lower zero-point energy for the C-D bond. libretexts.orgcsbsju.edu Consequently, more energy is required to reach the transition state for a reaction involving the cleavage of a C-D bond compared to a C-H bond, leading to a slower reaction rate for the deuterated compound. libretexts.orgcsbsju.edu This difference in activation energy, stemming from the ZPE difference, is the primary origin of the normal kinetic isotope effect, where the rate constant for the lighter isotope (kH) is greater than that for the heavier isotope (kD). google.comcsbsju.edu

The magnitude of the KIE is influenced by the extent to which the bond to the isotope is weakened in the transition state. google.com If a bond becomes significantly weaker, the difference in ZPE between the isotopic bonds decreases, resulting in a larger KIE. google.com Conversely, if the bond is only slightly perturbed, the KIE will be smaller.

Quantum Tunneling Contributions in Hydrogen/Deuterium (B1214612) Transfer Reactions

In many hydrogen and deuterium transfer reactions, the observed kinetic isotope effects can be significantly larger than what is predicted by semi-classical transition state theory, which only considers zero-point energy differences. nih.govnih.gov This discrepancy is often attributed to quantum tunneling, a phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. nih.govresearchgate.netacs.org

Due to its smaller mass, a hydrogen atom (or its nucleus, a proton) has a larger de Broglie wavelength than a deuterium atom. nih.gov This makes hydrogen significantly more prone to tunneling through reaction barriers. nih.govresearchgate.net As a result, reactions involving hydrogen transfer can be dramatically accelerated by tunneling, especially at lower temperatures. researchgate.netacs.org The corresponding deuterium transfer reaction, being much less affected by tunneling, proceeds at a rate closer to the classically predicted value. researchgate.net This disparity in tunneling contributions leads to exceptionally large kinetic isotope effects, often exceeding the semi-classical limit of approximately 7. csbsju.edunih.gov The observation of such large KIEs, particularly those that are temperature-independent, is considered strong evidence for the involvement of quantum tunneling in the reaction mechanism. nih.govacs.org

Primary Kinetic Isotope Effects in C-H/C-D Bond Scission Processes

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. csbsju.eduontosight.ai The magnitude of the PKIE, typically expressed as the ratio of the rate constants (kH/kD), provides direct evidence for the involvement of that specific bond in the slowest step of the reaction. psgcas.ac.incsbsju.edu

For the cleavage of a carbon-hydrogen bond, the replacement of hydrogen with deuterium leads to a significant decrease in the reaction rate. psgcas.ac.inharvard.edu This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, resulting in a higher activation energy for the C-D bond scission. libretexts.orgcsbsju.edu The theoretical maximum for a primary KIE in a C-H/C-D bond cleavage at room temperature is approximately 7, although values can be influenced by factors such as the linearity of the transition state and quantum tunneling. csbsju.edu If a measured kH/kD value is significantly greater than 1 (typically in the range of 2-8), it strongly suggests that the C-H bond is being broken in the rate-limiting step. libretexts.orgias.ac.in

The absence of a significant primary KIE (kH/kD ≈ 1) indicates that the C-H bond is not broken in the rate-determining step. baranlab.org However, the presence of a primary KIE does not definitively prove that C-H cleavage is the sole rate-determining step, as it could be involved in a multi-step process where it is partially rate-limiting. baranlab.org

Secondary Kinetic Isotope Effects and Their Utility in Transition State Characterization and Reaction Pathway Differentiation

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. libretexts.orgwikipedia.orgontosight.ai Despite the lack of direct involvement in bond scission, this substitution can still influence the reaction rate. ontosight.ai SKIEs are generally much smaller than primary KIEs, but they are powerful tools for probing the structure of the transition state and distinguishing between different reaction mechanisms. wikipedia.orgacs.org

SKIEs are classified based on the position of the isotope relative to the reaction center. For instance, an α-secondary KIE involves isotopic substitution on the atom undergoing a change in hybridization or coordination. wikipedia.org These effects are often attributed to changes in the vibrational frequencies of bending modes as the hybridization of the carbon atom changes from sp3 in the reactant to sp2 in the transition state, or vice versa. wikipedia.orgacs.org An increase in steric crowding or a "tightening" of the transition state generally leads to a normal SKIE (kH/kD > 1), while a "looser" transition state can result in an inverse SKIE (kH/kD < 1). acs.org

β-secondary KIEs, where the isotope is on an adjacent atom, are often explained by hyperconjugation, where electron density from a C-H or C-D bond is donated to an adjacent empty or partially filled orbital in the transition state. libretexts.org The weaker C-H bond is a better electron donor than the stronger C-D bond, leading to greater stabilization of the transition state for the hydrogen-containing compound and a normal KIE.

By carefully measuring and interpreting both primary and secondary kinetic isotope effects, researchers can construct a detailed picture of the transition state geometry and differentiate between proposed reaction pathways, such as distinguishing between SN1 and SN2 nucleophilic substitution reactions. wikipedia.orgresearchgate.net

Application of 4-Fluorothioanisole-d4 in Studies of Sulfide (B99878) Oxidation Mechanisms

The selective oxidation of sulfides to sulfoxides and sulfones is a reaction of significant interest, both in industrial processes and in understanding biological detoxification pathways. researchgate.net 4-Fluorothioanisole (B1305291) and its deuterated analog, this compound, are valuable substrates for investigating the mechanisms of these oxidation reactions. wku.educore.ac.ukwku.edu The fluorine substituent provides a useful spectroscopic handle (¹⁹F NMR) for monitoring the reaction progress, while the deuterated methyl group allows for the determination of kinetic isotope effects. units.it

Biomimetic Studies of Cytochrome P450-like Oxygen Atom Transfer Reactions

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of compounds, including drugs and xenobiotics. wku.edunih.gov A common reaction catalyzed by these enzymes is the oxidation of sulfides. worldscientific.comnih.govacs.org To better understand the intricate mechanisms of these biological oxidations, chemists develop and study synthetic model systems, often employing metalloporphyrins, that mimic the active site and reactivity of cytochrome P450. wku.eduworldscientific.comcore.ac.uk

In these biomimetic studies, 4-fluorothioanisole serves as a model substrate. wku.educore.ac.uk The oxidation of 4-fluorothioanisole by synthetic iron(IV)-oxo porphyrin complexes, which are mimics of the highly reactive Compound I intermediate in the P450 catalytic cycle, is a key reaction for probing the mechanism of oxygen atom transfer. wku.eduias.ac.in Computational studies on the reaction of an iron(IV)-oxo phthalocyanine (B1677752) complex with para-substituted thioanisoles, including the 4-fluoro derivative, show that the reaction proceeds via a concerted oxygen atom transfer with a single transition state leading to the sulfoxide (B87167) product. ias.ac.in

The use of this compound in these systems would allow for the measurement of a secondary kinetic isotope effect. While the C-D bonds are not directly broken, their vibrational modes can be affected by the electronic changes occurring at the sulfur atom during the oxygen transfer process. The magnitude of this SKIE could provide valuable information about the geometry and electronic structure of the transition state, helping to refine our understanding of how these powerful biological catalysts perform selective oxidations. For example, a significant SKIE might suggest a transition state with considerable interaction between the methyl group and the active oxidant, while a negligible SKIE would point towards a more remote interaction.

Reactivity and Selectivity Investigations with Metalloporphyrin and Metallocorrole Catalysts

The reactivity of substituted thioanisoles, including 4-fluorothioanisole, in oxidation reactions catalyzed by synthetic metalloporphyrins and metallocorroles has been a subject of intense research. These studies aim to model the behavior of heme-containing enzymes like Cytochrome P450. wku.edu Metalloporphyrins and their structural analogues, metallocorroles, are versatile catalysts for a range of oxidation reactions. wku.edursc.org Iron(III) and manganese(III) complexes of porphyrins and corroles are frequently employed, which, upon activation with an oxygen source, generate high-valent metal-oxo species. wku.eduwku.edu These intermediates are believed to be the active oxidants responsible for transferring an oxygen atom to the sulfide substrate. wku.edu

The use of this compound, where the methyl hydrogens are replaced by deuterium, is crucial for elucidating the reaction mechanism through the kinetic isotope effect (KIE). A KIE value (kH/kD) greater than unity would suggest that the C-H bond of the methyl group is broken in or before the rate-determining step, whereas a value close to unity would imply that this bond remains intact during the critical steps of the reaction. For the oxidation of thioanisole (B89551) to the corresponding sulfoxide, studies have shown that there is no significant secondary kinetic isotope effect when the methyl hydrogens are replaced by deuterium. acs.org This finding indicates that the C-H bonds of the methyl group are not significantly involved in the transition state for oxygen atom transfer to the sulfur atom.

The catalytic activity and selectivity of these systems are highly dependent on the structure of the macrocycle and the nature of the metal center. Corrole (B1231805) ligands, being trianionic, can stabilize higher metal oxidation states compared to the dianionic porphyrin ligands. wku.edu This difference in electronic properties can lead to distinct reactivity profiles between metalloporphyrin and metallocorrole catalysts. wku.edu For instance, iron(III) porphyrin and iron(III) corrole catalysts have demonstrated excellent activity and selectivity in sulfoxidation reactions, with the reaction conditions influencing the outcomes. wku.edu

Table 1: Comparison of Metalloporphyrin and Metallocorrole Catalysts in Oxidation


Catalyst TypeCommon Metal CenterLigand ChargeKey FeatureActive OxidantReference
MetalloporphyrinIron (Fe), Manganese (Mn)Dianionic (-2)Models for Cytochrome P450 enzymes; versatile for various oxidations.High-valent metal-oxo species (e.g., Fe(IV)=O).[6, 11]
MetallocorroleIron (Fe), Manganese (Mn)Trianionic (-3)Stabilizes unusually high metal oxidation states.High-valent metal-oxo species (e.g., Fe(V)=O). nih.gov

Hammett Analysis for Understanding Electronic Effects in Substituted Thioanisole Oxidation

Hammett analysis is a powerful tool for probing the electronic demands of a reaction mechanism. In the context of thioanisole oxidation, a series of para-substituted thioanisoles (including 4-fluorothioanisole) are reacted, and the logarithms of their relative rate constants (log(kX/kH)) are plotted against the appropriate Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state.

For the oxidation of substituted thioanisoles by various oxidants, including permanganate (B83412) and model metalloporphyrin systems, a negative ρ value is often observed. acs.orgrsc.org For example, the permanganate oxidation of thioanisoles yields a ρ value of -1.11, indicating the development of positive charge at the reaction center in the transition state. acs.org This is consistent with an electrophilic attack of the oxidant on the sulfur atom, a mechanism that is accelerated by electron-donating groups on the aromatic ring. rsc.orgnih.gov

Interestingly, studies involving manganese(V)-oxo corrolazine complexes have revealed more complex behavior. scispace.comacs.org While reactions with electron-donating substituents on the thioanisole show a negative ρ value, consistent with electrophilic attack, a shift to a positive ρ value is observed for strongly electron-withdrawing substituents. scispace.comacs.org This results in a "V-shaped" Hammett plot, which suggests a change in the reaction mechanism. acs.org For substrates with strong electron-withdrawing groups, the manganese-oxo complex may act as a nucleophile, attacking the electron-deficient sulfur atom. acs.org The use of this compound in such studies helps confirm that the observed electronic effects are indeed related to the sulfur oxidation step and not convoluted with side reactions involving the methyl group.

Table 2: Selected Hammett (ρ) Values for the Oxidation of para-Substituted Thioanisoles


Oxidant/Catalytic Systemρ (rho) ValueInterpretationReference
Potassium Permanganate-1.11Electrophilic attack; electron-deficient transition state. wku.edu
Singlet Oxygen-1.97Electrophilic mechanism. acs.org
[MnIV(O)(Bn-TPEN)]2+-4.4Strongly electrophilic nature of the Mn(IV)-oxo adduct. rsc.org
[MnV(O)(TBP8Cz)(CN)]--1.29 (for e--donating groups) +1.22 (for e--withdrawing groups)"V-shaped" plot; mechanistic change from electrophilic to nucleophilic attack.[2, 5]

Deuteration in Deprotonation Reactions and Assessment of Nucleophilic Reactivity

Isotopic labeling is a definitive method for tracking reaction pathways, particularly in proton transfer reactions. The synthesis of this compound provides a substrate for studying deprotonation-deuteration exchange reactions. researchgate.net By treating the non-deuterated 4-fluorothioanisole with a strong base followed by quenching with a deuterium source (like methanol-d4), or conversely, by treating this compound with a protic source, the kinetics and mechanism of proton abstraction from the methyl group can be investigated. Such experiments can reveal the kinetic acidity of the methyl protons and the stability of the resulting carbanionic intermediate.

Conformational Dynamics and Intramolecular Interactions Probed by Isotopic Substitution

The conformation of thioanisole derivatives is determined by the rotational barrier around the C(aryl)-S bond. Studies on fluorothioanisoles have investigated these conformational preferences and the barriers to internal rotation. mcmaster.ca The molecule can adopt planar or non-planar conformations, and the energetic landscape is governed by a balance of steric effects and electronic interactions, such as conjugation between the sulfur lone pairs and the aromatic π-system.

The substitution of hydrogen with deuterium in the methyl group of 4-fluorothioanisole to give this compound serves as a subtle probe for studying conformational dynamics and intramolecular interactions. According to the Born-Oppenheimer approximation, isotopic substitution does not alter the electronic potential energy surface. However, it does change the vibrational zero-point energies (ZPE) due to the mass difference. faccts.degithub.io This change in ZPE can slightly alter the relative energies of different conformers and the heights of rotational barriers. Advanced spectroscopic techniques can detect these small changes, providing detailed information about the shape of the potential energy surface and the nature of weak intramolecular forces that dictate the molecule's preferred three-dimensional structure.

Table of Mentioned Compounds

Generated html

Computational Chemistry for 4 Fluorothioanisole D4 Systems

Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations are fundamental to determining the molecular structure and electronic properties of 4-Fluorothioanisole-d4. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and electron distribution.

Molecular Structure: The starting point for any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For 4-Fluorothioanisole (B1305291) and its derivatives, a key structural feature is the orientation of the thiomethyl group relative to the phenyl ring. researchgate.net Theoretical calculations can predict whether the molecule prefers a planar or a non-planar conformation. researchgate.net The deuteration in this compound, typically involving the methyl group (-SCD₃) and potentially the aromatic ring, has a negligible effect on the equilibrium geometry due to the small mass difference between hydrogen and deuterium (B1214612). aip.org However, these isotopic substitutions significantly impact vibrational frequencies.

Electronic Properties: Once the geometry is optimized, quantum chemical methods can elucidate the electronic properties. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. arkat-usa.org For this compound, the fluorine atom's electron-withdrawing nature and the sulfur atom's electron-donating character influence the electronic landscape of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack.

Reactivity: Quantum chemical calculations can predict sites of reactivity within the molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. This information is critical for understanding how this compound will interact with other reagents.

Density Functional Theory (DFT) in Predicting Spectroscopic Parameters and Energy Profiles

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. aanda.orgnumberanalytics.com It is particularly effective for predicting spectroscopic parameters and mapping out energy profiles for chemical reactions involving molecules like this compound.

Spectroscopic Parameters: DFT calculations can accurately predict various spectroscopic parameters, including vibrational frequencies. numberanalytics.com For this compound, the calculated vibrational frequencies will differ from its non-deuterated counterpart, particularly for modes involving the C-D bonds. rsc.org These differences are essential for interpreting experimental infrared (IR) and Raman spectra and are a direct consequence of the heavier mass of deuterium. aanda.orgaanda.org The table below shows a hypothetical comparison of calculated vibrational frequencies for key stretching modes in 4-Fluorothioanisole and its deuterated analog, based on typical shifts observed for C-H/C-D bonds.

Vibrational Mode4-Fluorothioanisole (cm⁻¹)This compound (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Methyl C-H Stretch2950-2850N/A
Methyl C-D StretchN/A2200-2100
C-S Stretch750-650740-640
C-F Stretch1250-11501250-1150

This table is illustrative and based on general principles of vibrational spectroscopy. Actual values would require specific DFT calculations.

Energy Profiles: DFT is also a powerful tool for calculating the energy profiles of chemical reactions. mdpi.comnih.gov By mapping the potential energy surface, one can identify reactants, products, intermediates, and transition states. numberanalytics.com For a reaction involving this compound, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov This is crucial for understanding reaction rates and mechanisms.

Theoretical Modeling and Prediction of Kinetic Isotope Effects

The presence of deuterium in this compound makes it an ideal candidate for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. researchgate.net Theoretical modeling is instrumental in predicting and interpreting these effects.

The primary KIE arises from the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond. If this bond is broken or significantly altered in the rate-determining step of a reaction, the reaction will be slower for the deuterated compound, leading to a "normal" KIE (kH/kD > 1).

Computational models, particularly those based on transition state theory, can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. taylorfrancis.com The difference in the change in ZPVE from the reactant to the transition state for the two isotopologues determines the predicted KIE. For reactions involving this compound, a significant KIE would be expected in reactions where a C-D bond on the methyl group or the aromatic ring is cleaved in the rate-determining step.

Simulation of Reaction Pathways and Transition State Geometries

Computational chemistry allows for the detailed simulation of reaction pathways, providing a step-by-step visualization of how reactants are converted into products. mdpi.combeilstein-journals.org This involves locating the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com

Reaction Pathways: For a given reaction of this compound, such as an electrophilic aromatic substitution, computational methods can be used to explore different possible pathways. mdpi.com By calculating the energies of all intermediates and transition states, the most favorable reaction mechanism can be identified. nih.gov For example, DFT calculations can determine whether substitution is more likely to occur at the ortho or meta position relative to the fluorine atom.

Transition State Geometries: The geometry of the transition state provides crucial insights into the mechanism of a reaction. arkat-usa.org Computational software can perform transition state searches to identify these fleeting structures. numberanalytics.com For a reaction involving this compound, the transition state geometry would reveal the extent of bond breaking and bond formation at the peak of the energy barrier. For instance, in a hydrogen abstraction reaction from the methyl group, the transition state would show an elongated C-D bond and the formation of a new bond with the abstracting species. The vibrational analysis of the transition state structure is characterized by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com

Advanced Research Applications of 4 Fluorothioanisole D4

Deuterated Probes in Material Science Research, Including Organic Electronics and Photonic Devices

The strategic incorporation of deuterium (B1214612) into organic molecules has proven to be a valuable technique in material science, particularly in the development of organic electronics and photonic devices. isotope.comnih.gov Deuterated compounds, such as those derived from or analogous to 4-Fluorothioanisole-d4, offer enhanced stability and performance in these applications. isotope.comgoogle.com

In the realm of organic light-emitting diodes (OLEDs), the limited lifetime of organic materials has been a significant challenge. isotope.com Heat and oxidation generated during operation contribute to the degradation of these materials. isotope.com Research has shown that deuterating the organic molecules used in OLEDs can increase the device's lifetime by a factor of five to twenty without negatively impacting other properties. isotope.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which contributes to the increased stability of the deuterated materials. isotope.com This enhanced stability allows OLED displays to run brighter and for longer periods. isotope.com Specifically, deuterated compounds are used in the blue light-emitting components of OLEDs, which are typically the fastest to degrade. isotope.com

The application of deuterated materials extends to other areas of organic electronics as well. For instance, deuteration of conducting polymers has been shown to alter their optoelectronic properties, leading to a significantly larger magnetoresistance compared to their protonated counterparts. mdpi.com In the context of organic photovoltaics (OPVs), targeted deuteration of non-fullerene acceptors (NFAs) has been employed to probe the nanomorphology of bulk heterojunction (BHJ) active layers using grazing-incidence small-angle neutron scattering (GISANS). nih.gov This technique allows for the investigation of characteristic lengths within the amorphous intermixing regions, which is crucial for understanding and optimizing device performance. nih.gov

Furthermore, deuterated polymers are being explored for their potential in infrared (IR) optics. The synthesis of deuterated, sulfurated, proton-free, glassy polymers offers a pathway to creating optical polymers for midwave IR (MWIR) photonic devices. acs.org By replacing C-H bonds with C-D bonds, the vibrational modes are shifted, which can be engineered to enhance transparency in the MWIR region. acs.org

Table 1: Impact of Deuteration on Organic Electronic Device Performance
Device TypeProperty InvestigatedEffect of DeuterationReference
OLEDDevice LifetimeIncreased by a factor of 5-20 isotope.com
OLEDBrightnessAllows for brighter operation isotope.com
Conducting PolymerMagnetoresistanceSubstantially larger mdpi.com
Organic PhotovoltaicNanomorphology ProbeEnables detailed structural analysis nih.gov
MWIR Photonic DeviceIR TransparencyShifts C-H vibrations to enhance transparency acs.org

Role in the Development of Deuterated Compounds for Pharmacokinetic Modulation

The substitution of hydrogen with its stable isotope, deuterium, in drug molecules has become a significant strategy in medicinal chemistry for modulating pharmacokinetic properties. alfa-chemistry.cominformaticsjournals.co.innih.gov This approach, known as deuteration, can lead to improved metabolic stability, enhanced safety profiles, and better therapeutic efficacy. nih.gov While this compound itself is not a therapeutic agent, it serves as a valuable deuterated building block in the synthesis of more complex molecules with potential pharmaceutical applications. guidechem.comontosight.ai

The fundamental principle behind the pharmacokinetic benefits of deuteration lies in the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during metabolic processes mediated by enzymes like cytochrome P450 (CYP450). bioscientia.de This can slow down the rate of drug metabolism, leading to several potential advantages:

Prolonged Half-Life: By reducing the rate of metabolic breakdown, deuterated drugs can remain in the body for longer periods, potentially allowing for less frequent dosing. alfa-chemistry.combioscientia.de

Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can sometimes decrease the production of harmful metabolites, thereby improving the drug's safety profile. unibestpharm.comnih.gov

Increased Bioavailability: Slower metabolism can lead to higher plasma concentrations of the active drug. informaticsjournals.co.in

The first deuterated drug approved by the FDA was deutetrabenazine (Austedo) in 2017, for the treatment of chorea associated with Huntington's disease. alfa-chemistry.combioscientia.dewikipedia.org The deuteration of tetrabenazine (B1681281) significantly improved its pharmacokinetic profile, allowing for lower and less frequent dosing compared to the non-deuterated version. bioscientia.deunibestpharm.com Another notable example is deucravacitinib, the first de novo deuterated drug approved by the FDA in 2022 for the treatment of plaque psoriasis. nih.govwikipedia.org In this case, deuteration was crucial for preventing the formation of a non-selective metabolite, thereby preserving the drug's high selectivity for its target. nih.govunibestpharm.com

Table 2: Examples of Deuterated Drugs and their Pharmacokinetic Advantages
Deuterated DrugNon-Deuterated CounterpartTherapeutic AreaPharmacokinetic Advantage of DeuterationReference
DeutetrabenazineTetrabenazineHuntington's DiseaseImproved metabolic stability, reduced dosing frequency bioscientia.deunibestpharm.com
DeucravacitinibN/A (de novo)Plaque PsoriasisPrevents formation of non-selective metabolites, enhances selectivity nih.govunibestpharm.com

The development of deuterated drugs relies heavily on the availability of deuterated starting materials and building blocks. alfa-chemistry.com Compounds like this compound, with their specific isotopic labeling, are essential for the synthesis of these advanced pharmaceuticals. guidechem.comontosight.ai

Application as a Versatile Chemical Building Block in Complex Organic Synthesis

This compound serves as a valuable and versatile building block in the field of complex organic synthesis. guidechem.comontosight.ai Its utility stems from the presence of both a fluorine atom and a deuterated aromatic ring, which can be strategically incorporated into larger, more intricate molecular architectures. guidechem.comontosight.ai The synthesis of complex organic molecules often requires a toolbox of well-defined starting materials, and deuterated compounds like this compound are increasingly important in this context. researchgate.netsnnu.edu.cnnih.gov

The incorporation of deuterium into molecules is a powerful tool for various scientific investigations. researchgate.net Traditionally, this was achieved through multi-step syntheses starting from simple, commercially available deuterated precursors. nih.gov However, there is a growing interest in late-stage functionalization, where deuterium is introduced into a molecule at a later step in the synthetic sequence. snnu.edu.cn Regardless of the approach, the availability of deuterated building blocks is crucial. nih.gov

This compound can be utilized in a variety of chemical transformations to construct more complex structures. The thioether group can be oxidized to a sulfoxide (B87167) or sulfone, providing further functional handles for subsequent reactions. The fluorine atom can also participate in various coupling reactions or be used to modulate the electronic properties of the target molecule. The deuterated phenyl ring serves as a stable isotopic label, which is invaluable for mechanistic studies, pharmacokinetic analysis, and as a probe in various spectroscopic techniques. clearsynth.comsynmr.in

The synthesis of deuterated lipids and surfactants is one area where such building blocks are essential. europa.eu These molecules are in high demand for neutron scattering studies, which can provide detailed information about their structure and organization in various systems. europa.eu While direct deuteration of complex lipids is often not feasible, the synthesis from deuterated precursors is a common strategy. europa.eu

Furthermore, the development of new synthetic methodologies for the preparation of deuterated compounds is an active area of research. benthamdirect.comresearchgate.net These methods aim to provide efficient and selective ways to introduce deuterium into a wide range of organic molecules, including those with complex functionalities. benthamdirect.comresearchgate.net The availability of building blocks like this compound facilitates the exploration and optimization of these new synthetic routes.

Table 3: Synthetic Utility of Deuterated Building Blocks
ApplicationPurpose of DeuterationExample of Building Block UseReference
Mechanistic StudiesTracing reaction pathwaysIncorporation into a larger molecule to follow its transformation synmr.in
Pharmacokinetic AnalysisStudying drug metabolismSynthesis of a deuterated drug candidate for ADME studies alfa-chemistry.comresearchgate.net
Neutron ScatteringProviding contrastSynthesis of deuterated lipids for structural analysis europa.eu
Spectroscopic ProbesEnhancing analytical techniquesUse in NMR or mass spectrometry to simplify spectra or act as an internal standard clearsynth.comsynmr.in

Utilization in Catalysis Research, including Organocatalysis and Carbon Nanodot-Based Catalysis

The field of catalysis has significantly benefited from the use of deuterated compounds, both as substrates to probe reaction mechanisms and as components of the catalysts themselves. This compound, with its deuterated aromatic ring, can serve as a valuable tool in this area of research.

In organocatalysis, which utilizes small organic molecules as catalysts, deuterated compounds have been instrumental in elucidating reaction pathways. benthamdirect.comresearchgate.net For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the deuteration of aldehydes, which are important building blocks in pharmaceutical and drug synthesis. benthamdirect.comresearchgate.neteventact.com The use of deuterated substrates or reagents in these reactions allows researchers to study the kinetic isotope effect (KIE), providing insights into the rate-determining steps of the catalytic cycle. rsc.org

The development of new catalytic methods for the synthesis of deuterated compounds is also a major focus. benthamdirect.comresearchgate.net For instance, NHC-organocatalyzed methods have been developed for the functional group-selective deuterium isotopic labeling of various formyl compounds using readily available deuterium sources like D₂O. benthamdirect.com These methods have been applied to the synthesis of deuterated drug scaffolds. benthamdirect.com

Beyond organocatalysis, research into carbon nanodot-based catalysis could also benefit from the use of deuterated probes. While specific research citing this compound in this context is not prevalent, the principles of using deuterated molecules to study catalytic mechanisms are broadly applicable.

Furthermore, metal-catalyzed hydrogen-deuterium exchange (HDE) reactions are a powerful tool for the late-stage deuteration of complex molecules. nih.gov Iridium-based catalysts, for example, have been extensively studied for their ability to selectively introduce deuterium into organic molecules. snnu.edu.cn The use of deuterated substrates in these studies helps to understand the catalyst's activity and selectivity.

Table 4: Applications of Deuterated Compounds in Catalysis Research
Area of CatalysisRole of Deuterated CompoundInformation GainedReference
Organocatalysis (NHC)Substrate/ReagentElucidation of reaction mechanisms, KIE studies benthamdirect.comresearchgate.neteventact.com
Metal-Catalyzed HDESubstrateUnderstanding catalyst activity and selectivity nih.govsnnu.edu.cn
General CatalysisMechanistic ProbeIdentifying rate-determining steps rsc.org

Future Research Directions and Emerging Methodologies for 4 Fluorothioanisole D4

Integration of 4-Fluorothioanisole-d4 in Multi-Isotopic Labeling Strategies

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org The use of multiple isotopes, such as deuterium (B1214612) (²H) and fluorine-19 (¹⁹F), in a single molecule like this compound, offers significant advantages for complex studies.

The presence of both ²H and ¹⁹F allows for multi-modal analysis. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to probe the local environment around the fluorine atom, while ²H NMR or mass spectrometry can track the deuterated methyl group. wikipedia.orgnih.gov This dual-labeling strategy can provide a more complete picture of metabolic pathways or reaction mechanisms.

Future research will likely focus on incorporating this compound into larger biomolecules, such as proteins or drug candidates, to study their structure, dynamics, and interactions. nih.goveuropa.eu The distinct NMR signals from ¹⁹F and ²H can help to resolve complex spectra and provide unique structural constraints. nih.gov The development of efficient synthetic methods to attach this dual-labeled moiety to various molecular scaffolds will be crucial for advancing this area of research. europa.eu

Table 1: Key Isotopes in Multi-Isotopic Labeling

IsotopeNatural AbundanceSpin (I)Application Highlights
¹H >99.9%1/2Standard for NMR spectroscopy. nih.gov
²H (D) ~0.015%1Used as a stable, non-radioactive tracer; alters vibrational modes. kit.edunih.gov
¹³C ~1.1%1/2A key isotope for structural and metabolic studies in NMR. nih.gov
¹⁵N ~0.37%1/2Frequently used in protein NMR to simplify spectra and aid in assignments. nih.govkit.edu
¹⁹F 100%1/2A sensitive nucleus for NMR, often used as a probe in biological systems. nih.govkit.edu

Development of Novel Stereoselective Deuteration Methodologies

The precise placement of deuterium atoms within a molecule, known as stereoselective deuteration, is of growing importance in medicinal chemistry and mechanistic studies. nih.govnih.gov For thioanisole (B89551) derivatives, achieving high regioselectivity and stereoselectivity in deuteration remains a challenge. acs.org

Emerging methodologies, such as photocatalysis and transition-metal catalysis, are showing promise for the selective deuteration of C-H bonds. acs.orgsnnu.edu.cnrsc.org Future research will likely focus on developing catalysts that can selectively deuterate the methyl group or specific positions on the aromatic ring of this compound. These methods could involve the use of chiral catalysts to introduce deuterium in a stereospecific manner, leading to the synthesis of enantiomerically pure deuterated compounds. nih.gov

The development of such selective deuteration techniques would enable the synthesis of a wider range of deuterated thioanisole analogs. These compounds could then be used to probe subtle stereoelectronic effects in chemical reactions or to create drug candidates with enhanced metabolic stability. nih.govscielo.org.mx

Exploration of this compound in Advanced Spectroscopic Imaging Techniques

Deuterium metabolic imaging (DMI) is a rapidly developing non-invasive imaging technique that allows for the visualization of metabolic processes in living organisms. nih.govresearchgate.net This method relies on the administration of a deuterium-labeled substrate and the subsequent detection of its metabolic products by magnetic resonance spectroscopy (MRS) or magnetic resonance imaging (MRI). nih.govresearchgate.net

Given its deuterated methyl group, this compound could serve as a novel probe for DMI studies. The fluorine-19 nucleus also provides an additional handle for imaging, as ¹⁹F MRI is a sensitive technique with low background signal in biological tissues. nih.gov The combination of ²H and ¹⁹F imaging could provide complementary information about the distribution and metabolism of this compound in vivo.

Future research in this area will involve the synthesis of biocompatible formulations of this compound and its evaluation as a dual ²H/¹⁹F imaging agent in preclinical models. oup.complos.org These studies could pave the way for new diagnostic tools for a variety of diseases. nih.gov

Computational Design of Novel Reactions and Catalytic Systems Involving Deuterated Thioanisoles

Computational chemistry is becoming an indispensable tool for designing new chemical reactions and catalysts. escholarship.orgfrontiersin.org Theoretical studies can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the development of more efficient catalytic systems. researchgate.netacs.org

In the context of this compound, computational methods can be used to:

Predict Reaction Outcomes: Quantum mechanical calculations can be employed to model the deuteration of thioanisole derivatives and predict the regioselectivity and stereoselectivity of different catalytic systems. researchgate.netresearchgate.net

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for the selective functionalization of deuterated thioanisoles. escholarship.orgresearchgate.net This could involve designing catalysts that can activate specific C-H or C-D bonds.

Understand Isotope Effects: Theoretical models can help to elucidate the kinetic isotope effects associated with the presence of deuterium in this compound, providing a deeper understanding of reaction mechanisms.

The synergy between computational design and experimental validation will be crucial for accelerating the discovery of new reactions and applications for deuterated compounds like this compound.

Q & A

Q. How should researchers address conflicting data on the environmental persistence of this compound in soil vs. aquatic systems?

  • Methodological Answer :
  • Controlled Microcosm Studies : Compare degradation rates in soil (OECD 307) and water (OECD 309) under standardized conditions.
  • Meta-Analysis : Use PRISMA guidelines to systematically review existing literature, highlighting methodological inconsistencies (e.g., extraction techniques) .

Tables for Key Data Comparison

Property 4-Fluorothioanisole This compound Reference
Molecular Weight (g/mol) 156.22160.25
¹H NMR (δ, ppm) 7.02 (d, J=8.4 Hz)No aromatic protons
Half-life (pH 7, 25°C) 48 hours52 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.